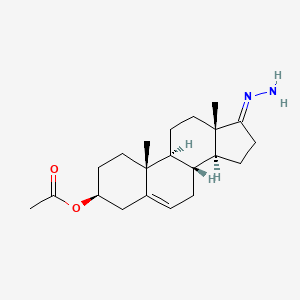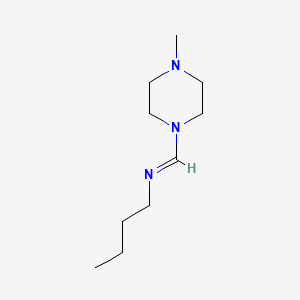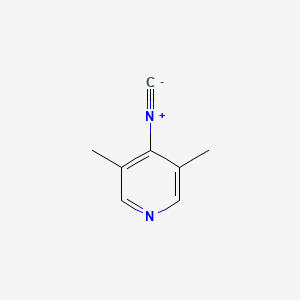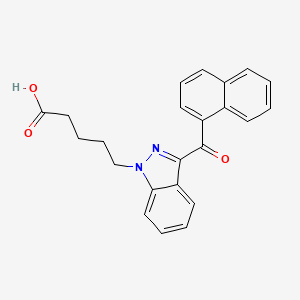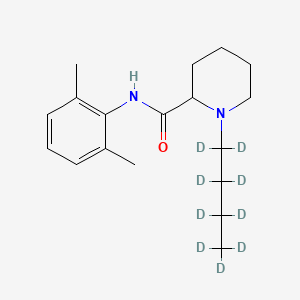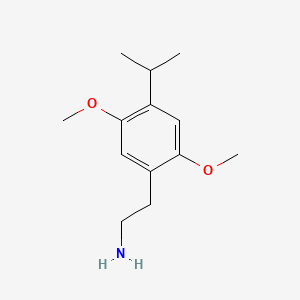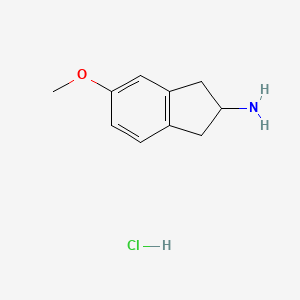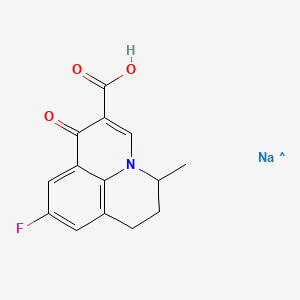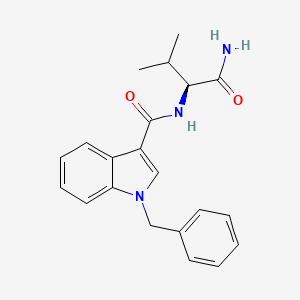
AB-Bica
説明
N-(1-アミノ-3-メチル-1-オキソブタン-2-イル)-1-ベンジル-1H-インドール-3-カルボキサミドは、一般にAB-BICAとして知られており、合成カンナビノイドです。合成カンナビノイドは、カンナビスの有効成分であるテトラヒドロカンナビノール(THC)の効果を模倣する化合物のクラスです。 This compoundは、近年、多くの違法製品で見られる、いくつかの新しい精神活性物質の1つです .
準備方法
AB-BICAの合成は、通常、インドールまたはインダゾールコアの調製から始まる、いくつかのステップを伴います。合成経路には以下が含まれます。
インドールまたはインダゾールコアの形成: これは、環化反応によって達成されます。
カルボキサミド基の導入: このステップでは、コアを適切なカルボン酸誘導体と反応させます。
ベンジル基の付加: これは、通常、置換反応によって行われます。
最終的な修飾:
化学反応の分析
AB-BICAは、いくつかの種類の化学反応を起こします。
酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤が含まれます。
還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤が含まれます。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、還元は脱水素化された化合物を生成する可能性があります .
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
化学: 合成カンナビノイドの同定と定量のための分析化学における基準物質として使用されます。
生物学: 脳内のカンナビノイド受容体との相互作用について研究されています。
医学: その潜在的な治療効果と毒性学的特性を理解するための研究が進行中です。
科学的研究の応用
AB-BICA has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: It is studied for its interactions with cannabinoid receptors in the brain.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological properties.
Industry: It is used in forensic science for the detection of synthetic cannabinoids in biological samples
作用機序
AB-BICAは、脳内のカンナビノイド受容体、特にCB1およびCB2受容体に結合することでその効果を発揮します。この結合は、テトラヒドロカンナビノールの効果を模倣し、知覚、気分、認知の変容につながります。 関与する分子標的と経路には、さまざまな生理学的プロセスを調節する役割を果たすエンドカンナビノイド系が含まれます .
類似の化合物との比較
This compoundは、N-(1-アミノ-3,3-ジメチル-1-オキソブタン-2-イル)-1-ベンジル-1H-インダゾール-3-カルボキサミド(ADB-BINACA)、N-(1-アミノ-3-メチル-1-オキソブタン-2-イル)-1-(4-フルオロベンジル)-1H-インドール-3-カルボキサミド(AB-FUBICA)、およびN-(1-アミノ-3,3-ジメチル-1-オキソブタン-2-イル)-1-(4-フルオロベンジル)-1H-インドール-3-カルボキサミド(ADB-FUBICA)などの他の合成カンナビノイドに似ています . This compoundを際立たせているのは、カンナビノイド受容体における結合親和性と効力に影響を与えるユニークな化学構造です .
参考文献
類似化合物との比較
AB-BICA is similar to other synthetic cannabinoids such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide (ADB-BINACA), N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA) . What sets this compound apart is its unique chemical structure, which influences its binding affinity and potency at cannabinoid receptors .
References
特性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZMKPNXFPNTEJ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342270 | |
| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969264-37-6 | |
| Record name | AB-BICA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1969264376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-BICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS8UEW5PEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of AB-BICA in humans?
A1: Research using human liver microsomes indicates that this compound [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide] is primarily metabolized through N-dealkylation and hydroxylation. [] These reactions predominantly occur on the 1-amino-alkyl moiety of the molecule. Other metabolic pathways observed include hydroxylation, amide hydrolysis, and dehydrogenation. []
Q2: Why is understanding the metabolism of this compound important for biomonitoring studies?
A2: Identifying the specific metabolites of a substance like this compound is crucial for developing reliable biomonitoring methods. [] By targeting these metabolites, researchers and clinicians can more accurately detect and monitor the consumption of this compound. The study highlights N-dealkylation and hydroxylation metabolites as potentially suitable markers for this purpose. []
Q3: Has this compound been detected as a new psychoactive substance?
A3: Yes, this compound, alongside other synthetic cannabinoids like ADB-BINACA, AB-FUBICA, and ADB-FUBICA, has been identified as a new psychoactive substance. [] This emergence highlights the constantly evolving landscape of novel psychoactive substances and the need for ongoing research and monitoring efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


